molecular formula C13H6F2O B1616796 2,7-Difluoro-9h-fluoren-9-one CAS No. 24313-53-9

2,7-Difluoro-9h-fluoren-9-one

Cat. No.: B1616796
CAS No.: 24313-53-9
M. Wt: 216.18 g/mol
InChI Key: VEOGWHFDYPRACH-UHFFFAOYSA-N
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Description

2,7-Difluoro-9h-fluoren-9-one is a useful research compound. Its molecular formula is C13H6F2O and its molecular weight is 216.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98102. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polyfluorenes and Light-Emitting Devices

Research on polyfluorenes, including those with modifications related to 2,7-Difluoro-9h-fluoren-9-one, has shown significant potential in the development of light-emitting devices. For instance, a study demonstrated the synthesis of polyfluorenes without monoalkylfluorene defects, resulting in light-emitting devices with minimal green emission, a common issue due to fluorenone formation. These findings suggest an advancement in the quality of light emitted by devices fabricated from defect-free monomers, improving the performance of organic light-emitting diodes (OLEDs) (Cho et al., 2007).

Fluorine in Organic Synthesis

Fluorine's role in organic molecules is critical due to its unique electronic properties. The selective introduction of fluorine atoms into organic compounds, including fluorenes, has been explored for its impact on pharmaceuticals and materials science. A comprehensive review highlighted the methods for selective difluoromethylation and monofluoromethylation, indicating the importance of fluorinated compounds in enhancing the properties of organic molecules (Hu, Zhang, & Wang, 2009).

Advanced Fluorene-Based Materials

Another area of application is the development of novel fluorene-based materials with superior thermal and morphological stability. Research into ter(9,9-diarylfluorene)s, for example, has produced highly efficient blue emitters for OLEDs. These materials exhibit intense blue fluorescence, excellent quantum yields, and promising electrochemical and thermal stability, making them suitable for high-performance electronic devices (Wong et al., 2002).

Mechanism of Action

Target of Action

It’s known that fluorinated fluorenones are the starting materials for polyhalogenated dibenzochrysenes , suggesting that these compounds might interact with the same targets.

Mode of Action

The compound is likely to interact with its targets through a mechanism similar to other fluorinated fluorenones

Biochemical Pathways

It’s known that the compound can be converted to polyhalogenated dibenzochrysenes , indicating that it may affect the same biochemical pathways as these compounds.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,7-Difluoro-9h-fluoren-9-one is currently unavailable Therefore, the impact of these properties on the compound’s bioavailability is unknown

Result of Action

As the compound is a precursor to polyhalogenated dibenzochrysenes , it’s plausible that it may have similar effects. More research is needed to confirm this hypothesis.

Biochemical Analysis

Biochemical Properties

2,7-Difluoro-9h-fluoren-9-one plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, fluorinated fluorenones are known to be starting materials for polyhalogenated dibenzochrysenes and geodesic hydrocarbons . The interactions of this compound with these biomolecules can lead to the formation of complex structures, impacting biochemical pathways and reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that fluorinated fluorenones can be converted to other complex structures through novel strategies . These transformations can alter cellular processes, leading to changes in cell behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The presence of fluorine atoms in the structure enhances its binding affinity to certain biomolecules, making it a potent modulator of biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that fluorinated fluorenones can be stable under certain conditions, but their degradation products can also impact cellular processes . Understanding these temporal effects is essential for optimizing its use in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Studies have indicated that the compound’s impact on cellular processes is dose-dependent, with threshold effects observed at specific concentrations . Understanding these dosage effects is crucial for determining its safe and effective use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its role in these pathways can influence the overall metabolic state of cells, leading to changes in energy production and utilization . Understanding these interactions is essential for elucidating the compound’s impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments . These interactions can influence its localization and accumulation, impacting its overall effectiveness in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell . Understanding these localization mechanisms is essential for optimizing its use in biochemical research and therapeutic applications.

Properties

IUPAC Name

2,7-difluorofluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F2O/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOGWHFDYPRACH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C3=C2C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90294779
Record name 2,7-difluorofluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24313-53-9
Record name 2,7-Difluoro-9H-fluoren-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24313-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 98102
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024313539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC98102
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98102
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,7-difluorofluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.